molecular formula C28H26N4O4 B10866615 2-(3,4-dimethoxyphenyl)-9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one

2-(3,4-dimethoxyphenyl)-9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one

Cat. No.: B10866615
M. Wt: 482.5 g/mol
InChI Key: NYUVVGHBDNQQOX-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one is a complex heterocyclic compound. This compound features a unique structure that combines chromene, triazole, and pyrimidine moieties, making it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between a phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Triazole Ring: The triazole ring is often introduced through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Pyrimidine Ring Formation: The pyrimidine ring is formed by reacting the intermediate with a suitable amidine or guanidine derivative.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often under catalytic conditions, to ensure the correct formation of the complex heterocyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution or organolithium compounds for nucleophilic substitution are typical.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various substituted derivatives, oxidized forms, and reduced analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its complex structure allows for interactions with multiple molecular targets, which could lead to the development of new treatments for diseases such as cancer, infections, and neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar triazole-pyrimidine core and are studied for their biological activities.

    Chromene Derivatives: Compounds with a chromene core are known for their diverse pharmacological properties.

    Triazole Derivatives: Triazole-containing compounds are widely researched for their antimicrobial and anticancer activities.

Uniqueness

What sets 2-(3,4-dimethoxyphenyl)-9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one apart is its unique combination of these structural motifs, which could confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C28H26N4O4

Molecular Weight

482.5 g/mol

IUPAC Name

13-(3,4-dimethoxyphenyl)-5,5-dimethyl-9-phenyl-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),11,13,16-pentaen-7-one

InChI

InChI=1S/C28H26N4O4/c1-28(2)13-18(33)23-21(14-28)36-27-24(22(23)16-8-6-5-7-9-16)26-30-25(31-32(26)15-29-27)17-10-11-19(34-3)20(12-17)35-4/h5-12,15,22H,13-14H2,1-4H3

InChI Key

NYUVVGHBDNQQOX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)N=CN4C3=NC(=N4)C5=CC(=C(C=C5)OC)OC)C6=CC=CC=C6)C(=O)C1)C

Origin of Product

United States

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